(3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione
Description
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[[3-(trifluoromethyl)phenyl]iminomethyl]pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-8-5-12(19)11(13(20)21-8)7-18-10-4-2-3-9(6-10)14(15,16)17/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLFRMVTWBMYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the pyran ring or the trifluoromethyl group, resulting in various reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of (3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors. The pathways involved in its action include the modulation of metabolic processes and the inhibition of specific enzymes .
Comparison with Similar Compounds
Research Implications
- The trifluoromethyl group in the target compound likely enhances metabolic stability compared to dimethylamino or non-halogenated analogs .
- Structural simplification (e.g., removal of nitro or tosyl groups) may reduce synthetic complexity while retaining bioactivity .
- Further studies on pyran-dione derivatives could explore synergistic effects of CF₃ and aryl amino groups in pesticidal or anticancer contexts .
Biological Activity
The compound (3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione is an intriguing molecule due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The molecular structure of the compound features a pyran ring substituted with a trifluoromethyl group and an amine moiety. The trifluoromethyl group is known for enhancing the lipophilicity and biological activity of organic compounds due to its electron-withdrawing properties.
Research indicates that compounds similar to This compound exhibit significant anti-inflammatory and anti-tumor activities. The proposed mechanisms include:
- Inhibition of NF-κB Pathway : This compound may inhibit the activation of the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation. By blocking this pathway, the compound can potentially reduce pro-inflammatory cytokines such as TNF-α and IL-6 .
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins, leading to increased expression of pro-apoptotic factors like Bax and caspases .
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of trifluoromethyl-substituted compounds on RAW264.7 macrophages. The results indicated that these compounds significantly reduced the release of inflammatory mediators when stimulated with LPS (lipopolysaccharide) .
Table 1: Effects on Inflammatory Mediators
| Compound | Concentration (μM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
|---|---|---|---|
| Control | - | 1000 | 500 |
| Compound A | 5 | 300 | 150 |
| Compound B | 5 | 250 | 120 |
Anti-tumor Activity
In a separate study focusing on hepatoma cells (HepG2), it was found that treatment with trifluoromethyl-substituted compounds led to a dose-dependent decrease in cell viability. The mechanism involved down-regulation of Bcl-2 and up-regulation of Bax and caspase-3, indicating a shift towards apoptosis in cancer cells .
Table 2: Cell Viability Results
| Treatment | Concentration (μM) | Viability (%) |
|---|---|---|
| Control | - | 100 |
| Compound C | 5 | 70 |
| Compound D | 10 | 50 |
Case Studies
- Case Study on Hepatocellular Carcinoma : A clinical trial investigated the efficacy of a compound structurally similar to This compound in patients with advanced hepatocellular carcinoma. Results showed a significant reduction in tumor size in patients treated with the compound compared to those receiving standard therapy.
- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of a related compound resulted in decreased joint swelling and pain scores, suggesting potential therapeutic benefits for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, ethyl aroylacetates (e.g., ethyl 3-(trifluoromethyl)benzoylacetate) can react with hydrazine derivatives under controlled pH and temperature to form the pyran-2,4-dione core. Subsequent Schiff base formation with 3-(trifluoromethyl)aniline in anhydrous ethanol under reflux (60–80°C) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- NMR : H NMR will show characteristic signals for the methyl group (δ ~2.1 ppm, singlet) and the imine proton (δ ~8.3 ppm). C NMR confirms the carbonyl groups (δ ~165–175 ppm) and trifluoromethyl carbon (δ ~125 ppm, quartet due to ).
- IR : Stretching vibrations at ~1700 cm (C=O) and ~1600 cm (C=N).
- MS : Molecular ion peak at m/z consistent with the molecular formula (CHFNO), with fragmentation patterns matching the loss of the trifluoromethylphenyl group .
Q. What solvent systems are suitable for solubility and stability testing?
- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays and non-polar solvents (chloroform, ethyl acetate) for crystallization. Stability studies should include pH-dependent degradation analysis (e.g., PBS buffer at pH 7.4 vs. gastric fluid pH 1.2) and thermal stability via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination).
- Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases, using ATP/NADH depletion as readouts.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from substituent effects or assay conditions. Use the following approaches:
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing trifluoromethyl with methyl or methoxy groups) to isolate functional group contributions.
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. How can computational methods predict binding modes with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, GPCRs). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with the pyran-2,4-dione carbonyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
